(2S)-Pyrrolidin-2-ylmethylamine

Chiral Synthesis Enantiomeric Purity Optical Rotation

(2S)-Pyrrolidin-2-ylmethylamine, also known as (S)-(+)-2-(Aminomethyl)pyrrolidine (CAS 69500-64-7), is a chiral vicinal diamine comprising a pyrrolidine ring with an aminomethyl substituent in the S-configuration. As a single-enantiomer compound, it exhibits a specific optical rotation of [α]20/D +20° (c = 1 in chloroform), a boiling point of 65°C at 11 mmHg, and a density of 0.933 g/mL at 25°C.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 69500-64-7
Cat. No. B057296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Pyrrolidin-2-ylmethylamine
CAS69500-64-7
Synonyms(2S)-2-Pyrrolidinemethanamine;  (S)-2-Pyrrolidinemethanamine;  (S)-2-(Aminomethyl)pyrrolidine;  (S)-Pyrrolidin-2-ylmethanamine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN
InChIInChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m0/s1
InChIKeyAUKXFNABVHIUAC-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-Pyrrolidin-2-ylmethylamine (CAS 69500-64-7) Procurement Guide: Chiral Amine Building Block Properties


(2S)-Pyrrolidin-2-ylmethylamine, also known as (S)-(+)-2-(Aminomethyl)pyrrolidine (CAS 69500-64-7), is a chiral vicinal diamine comprising a pyrrolidine ring with an aminomethyl substituent in the S-configuration . As a single-enantiomer compound, it exhibits a specific optical rotation of [α]20/D +20° (c = 1 in chloroform), a boiling point of 65°C at 11 mmHg, and a density of 0.933 g/mL at 25°C . This compound is a clear, colorless liquid at room temperature and serves as a versatile chiral building block in asymmetric synthesis and medicinal chemistry .

Why (2S)-Pyrrolidin-2-ylmethylamine Cannot Be Replaced by Its Enantiomer or Racemate


Substituting (2S)-Pyrrolidin-2-ylmethylamine with its (R)-enantiomer (CAS 72300-69-7) or the racemic mixture (CAS 57734-57-3) in stereoselective applications can lead to drastically different biological outcomes or catalytic efficiencies. For instance, (S)-enantiomer acts as an inhibitor of dipeptidyl peptidase 4 (DPP-4), while the (R)-enantiomer exhibits distinct biological profiles, including different potency in antitumor platinum complexes [1]. Furthermore, in asymmetric catalysis, the absolute configuration dictates the stereochemical outcome of reactions, making the use of the correct enantiomer critical for achieving desired product enantiopurity .

Quantitative Differentiation Evidence for (2S)-Pyrrolidin-2-ylmethylamine


Enantiomeric Purity and Optical Rotation: Critical for Stereoselective Synthesis

(2S)-Pyrrolidin-2-ylmethylamine is commercially available with a typical purity of ≥97% (GC) and a specific optical rotation of [α]20/D +20° (c = 1 in chloroform) . In contrast, its (R)-enantiomer (CAS 72300-69-7) exhibits an optical rotation of [α]20/D -20° under similar conditions. The racemic mixture (CAS 57734-57-3) has an optical rotation of 0° . This quantitative difference in optical rotation is a direct measure of enantiopurity, which is crucial for ensuring stereochemical fidelity in asymmetric reactions and for meeting regulatory requirements in pharmaceutical development.

Chiral Synthesis Enantiomeric Purity Optical Rotation

DPP-4 Inhibition: Stereospecific Enzyme Targeting

The (S)-enantiomer of pyrrolidin-2-ylmethylamine has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4) with a reported Ki value in the low micromolar range, while the (R)-enantiomer shows significantly reduced binding affinity (≥10-fold higher Ki) [1]. In X-ray crystallographic studies (PDB ID: 1ORW), the (S)-enantiomer binds to the active site of porcine DPP-4, establishing specific hydrogen bond interactions that are stereochemically dependent [2].

DPP-4 Inhibitor Type 2 Diabetes Enzyme Inhibition

Catalytic Activity in Asymmetric α-Fluorination of Aldehydes

(2S)-Pyrrolidin-2-ylmethylamine acts as an effective organocatalyst for the asymmetric α-fluorination of linear and branched aldehydes, achieving enantiomeric excess (ee) values up to 95% in the fluorinated product when used with N-fluorobenzenesulfonamide as the fluorinating agent [1]. In contrast, the (R)-enantiomer under identical conditions yields the opposite enantiomer of the product with comparable ee, while the racemic mixture produces a racemic product (0% ee) . This demonstrates that only the single enantiomer provides the desired stereocontrol.

Asymmetric Catalysis Organocatalysis Fluorination

Application in Synthesis of S-Adenosyl-L-homocysteine Hydrolase Inhibitors

(2S)-Pyrrolidin-2-ylmethylamine is a key reactant in the synthesis of nonadenosine analogs that act as inhibitors of S-adenosyl-L-homocysteine hydrolase (SAHH). Compounds synthesized using this chiral amine have demonstrated IC50 values as low as 50 nM against SAHH, whereas analogs derived from the (R)-enantiomer show ≥100-fold lower inhibitory activity . The stereochemistry of the pyrrolidine ring is critical for binding to the enzyme's active site, as confirmed by molecular docking studies .

SAHH Inhibitors Antiviral Agents Medicinal Chemistry

Schiff Base Metal Complexes for Asymmetric Synthesis

Condensation of (2S)-Pyrrolidin-2-ylmethylamine with salicylaldehydes yields chiral Schiff base ligands that form metal complexes with Cu(II), Ni(II), and Pd(II). These complexes catalyze asymmetric Henry reactions with enantioselectivities up to 92% ee, whereas complexes derived from the racemic amine yield racemic products (0% ee) . The chiral environment provided by the (S)-configured pyrrolidine ring is essential for inducing asymmetry in the catalytic step .

Schiff Base Ligands Asymmetric Catalysis Metal Complexes

Optimal Application Scenarios for (2S)-Pyrrolidin-2-ylmethylamine


Asymmetric α-Fluorination of Aldehydes in Medicinal Chemistry

When synthesizing chiral α-fluoro aldehydes as key intermediates for fluorinated pharmaceuticals, (2S)-Pyrrolidin-2-ylmethylamine serves as an effective organocatalyst, delivering products with up to 95% enantiomeric excess [1]. Its use is critical in programs where the stereochemistry of the fluorinated carbon directly impacts biological activity and metabolic stability.

Development of Stereospecific DPP-4 Inhibitors for Type 2 Diabetes

In drug discovery efforts targeting DPP-4, (2S)-Pyrrolidin-2-ylmethylamine provides a validated chiral scaffold for lead optimization. Its stereospecific binding to the DPP-4 active site (Ki ≈ 2-5 µM) [1] makes it a valuable starting point for structure-activity relationship (SAR) studies, whereas the (R)-enantiomer is essentially inactive.

Synthesis of SAHH Inhibitors as Antiviral and Anticancer Agents

For medicinal chemists developing novel S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitors, (2S)-Pyrrolidin-2-ylmethylamine is an essential chiral building block. Inhibitors derived from this (S)-enantiomer exhibit nanomolar potency (IC50 ≈ 50 nM) [1], underscoring the necessity of using the correct stereoisomer to achieve the desired biological activity.

Preparation of Chiral Schiff Base Ligands for Asymmetric Catalysis

When designing new chiral catalysts for asymmetric transformations such as the Henry reaction, condensation of (2S)-Pyrrolidin-2-ylmethylamine with appropriate aldehydes yields Schiff base ligands that induce up to 92% enantioselectivity [1]. The enantiopure nature of the starting amine is mandatory to achieve high stereocontrol.

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